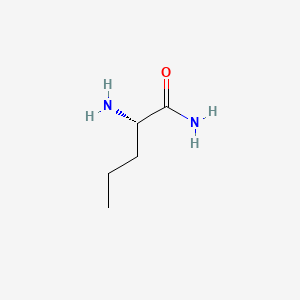

(2S)-2-aminopentanamide

Description

Stereochemical Significance in Organic and Medicinal Chemistry Research

The defined stereochemistry at the C2 position of (2S)-2-aminopentanamide is of paramount importance in the fields of organic and medicinal chemistry. The "S" configuration dictates the spatial arrangement of the amino group, which is crucial for its interaction with other chiral molecules, such as enzymes and receptors in biological systems.

In medicinal chemistry, the stereoisomers of a drug can exhibit vastly different pharmacological activities. The use of enantiomerically pure starting materials like this compound is essential for the synthesis of single-enantiomer drugs. This specificity helps in minimizing off-target effects and improving the therapeutic index of a drug candidate. Research has shown that L-amino acids are often preferred over D-amino acids in the development of certain antibiotics, highlighting the significance of stereochemistry in achieving desired biological activity. diva-portal.org

The spatial orientation of functional groups in this compound also influences the conformation of larger molecules into which it is incorporated. For instance, when integrated into peptides or peptide mimics, the stereocenter influences the secondary structure, which is critical for biological function. This has been observed in studies of dipeptides where the conformation is key to their properties. researchgate.net

Foundational Role in Chiral Amine and Amide Chemistry Studies

This compound is a fundamental molecule for studying the synthesis and reactions of chiral amines and amides. The development of methods for the enantioselective synthesis of chiral amines is a significant focus in organic chemistry, driven by their prevalence in pharmaceuticals and natural products. rsc.org

The compound serves as a model substrate in the development of new synthetic methodologies. For example, it can be used to explore novel amidation and peptide coupling techniques. mdpi.com The reactivity of its primary amine and amide groups allows for a variety of chemical transformations, making it a versatile building block for creating libraries of chiral compounds for screening in drug discovery programs.

Furthermore, the study of intermolecular interactions, such as hydrogen bonding, involving the amine and amide functionalities of this compound provides insights into molecular recognition and self-assembly processes. Understanding how this chiral molecule interacts with other molecules is fundamental to designing new catalysts, and materials with specific properties.

Chemical and Physical Properties

The fundamental properties of this compound are detailed in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 5632-86-0 |

| Canonical SMILES | CCCC@@HN |

| InChI Key | UZRUKLJLGXLGDM-BYPYZUCNSA-N |

Table 1: Key chemical and physical properties of this compound. uni.lu

Research Applications

This compound and its derivatives are utilized in a variety of research applications, primarily centered around medicinal chemistry and drug discovery.

| Research Area | Application | Key Findings |

| Antiviral Research | Intermediate in the synthesis of coronavirus 3CL protease enzyme modulators. google.com | The cyclopropylamino moiety, which can be derived from structures related to this compound, was found to be particularly effective in inhibiting viral replication. google.com |

| Antibiotic Development | Used in the optimization of cystobactamids, a class of broad-spectrum antibiotics. diva-portal.org | Incorporation of L-amino acid derivatives, such as those related to this compound, was preferred over D-amino acids for on-target E. coli gyrase activity. diva-portal.org |

| Alzheimer's Disease Research | Employed in the synthesis of compounds designed to inhibit β-amyloid peptide release. google.com | N-[N-(3,5-difluorophenylacetyl)-L-alaninyl]-(S)-2-aminopentanamide was synthesized as part of a series of potential therapeutic agents. google.com |

| Antitumor Research | Utilized in the synthesis and structure-activity relationship studies of antitumor natural products. jst.go.jp | Derivatives of this compound were synthesized to explore the importance of specific functional groups for biological activity. jst.go.jp |

Table 2: Research applications of this compound and its derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-2-aminopentanamide |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 |

InChI Key |

UZRUKLJLGXLGDM-BYPYZUCNSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N)N |

Canonical SMILES |

CCCC(C(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Aminopentanamide

Asymmetric Catalytic Synthesis

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after in modern organic synthesis for its atom economy and elegance.

Enantioselective Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of α-amino acid derivatives, primary amino amides and other chiral organic molecules can catalyze key bond-forming reactions with high enantioselectivity. mdpi.comnih.gov These catalysts often operate via enamine or iminium ion intermediates, mimicking enzymatic reaction pathways. mdpi.com

A plausible organocatalytic approach to a precursor of (2S)-2-aminopentanamide would involve the asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral primary amino amide. The resulting product could then be converted to the target amide. Newly designed, optically active, cage-type 2-azanorbornane-based amino amide organocatalysts have shown high efficiency in asymmetric Michael additions, achieving excellent yields and stereoselectivities. nih.govresearchgate.net

Table 1: Representative Organocatalysts for Asymmetric Synthesis

| Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Primary α-Amino Amides | Aldol (B89426), Michael Addition | 80-99% |

| Cinchona Alkaloid Derivatives | Michael Addition, Alkylation | 90-99% |

| Proline and Derivatives | Aldol, Mannich Reaction | >95% |

This table presents typical performance for these catalyst classes in relevant asymmetric reactions.

Chiral Metal-Complex Catalysis

Catalysis by chiral metal complexes is a cornerstone of asymmetric synthesis, enabling a wide range of enantioselective transformations. nih.gov These catalysts typically consist of a central metal ion coordinated to a chiral organic ligand. The ligand's stereochemistry directs the reaction, leading to the preferential formation of one enantiomer. mdpi.com For the synthesis of α-amino acid derivatives, methods such as asymmetric hydrogenation, alkylation, and amination are prevalent.

The synthesis of this compound precursors can be achieved through the asymmetric hydrogenation of a suitable dehydroamino acid derivative using a chiral rhodium or ruthenium complex with ligands like DuPhos or DiPAMP. nih.gov Another approach is the nickel-catalyzed asymmetric hydroamidation of alkenyl boronates, which can produce a wide array of enantioenriched α-aminoboronates that are precursors to α-amino acids and their derivatives. nih.gov

Table 2: Examples of Chiral Metal-Complex Catalyzed Reactions for Amino Acid Synthesis

| Metal/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh(I)-DiPAMP | Asymmetric Hydrogenation | Dehydroamino acid | >95% |

| NiCl₂/Chiral Amino Alcohol | Asymmetric Hydroamidation | Alkenyl boronate | up to 95% |

| Cu(II)/Chiral Schiff Base | Asymmetric Triazole Synthesis | Pro-chiral substrates | High enantioselectivity |

This table illustrates the versatility and effectiveness of chiral metal complexes in asymmetric synthesis.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis utilizes enzymes as catalysts, harnessing their remarkable selectivity and efficiency under mild reaction conditions. nih.gov Chemoenzymatic strategies combine enzymatic reactions with traditional chemical synthesis to create efficient and sustainable processes. nih.gov

A highly effective method for producing enantiopure amino amides is the kinetic resolution of a racemic mixture using an enantioselective enzyme. For instance, a novel D-aminopeptidase from Brucella sp. has been successfully used for the kinetic resolution of 2-aminobutanamide (B112745) to produce (S)-2-aminobutanamide, a close homolog of the target compound. nih.gov This enzymatic process achieved a 50% conversion with an enantiomeric excess (e.e.) of over 99% for the desired (S)-enantiomer. nih.gov This strategy is directly applicable to the synthesis of this compound from racemic 2-aminopentanamide (B3061141). The enzyme specifically hydrolyzes the (R)-enantiomer to the corresponding amino acid, leaving the desired (S)-aminopentanamide unreacted and in high enantiopuric form.

Transaminases are another class of enzymes that are valuable for the synthesis of chiral amines and amino acids through the asymmetric amination of keto acids. researchgate.net A chemoenzymatic approach could involve the synthesis of a keto-acid precursor followed by a stereoselective transamination to introduce the amine group with the correct stereochemistry.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Diastereoselective Routes Utilizing Chiral Auxiliaries

The synthesis of L-norvaline, the amino acid precursor to this compound, has been achieved with high stereoselectivity using chiral auxiliaries. One established method involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For example, pseudoephedrine can serve as a versatile chiral auxiliary. nih.gov When attached to a glycine derivative, it directs the diastereoselective alkylation to form the precursor to the desired amino acid with high stereocontrol. nih.gov

Another approach involves the use of chiral auxiliaries derived from amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol, which have demonstrated excellent diastereofacial selectivities (>99%) in asymmetric alkylation and aldol reactions. nih.gov The synthesis of L-norvaline has also been reported using a hydroxypinanone chiral auxiliary. researchgate.net

The general process involves:

Attachment of the chiral auxiliary to a glycine or pentanoic acid derivative.

A diastereoselective reaction, such as alkylation or amination, to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product, which can then be converted to this compound.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (de) |

|---|---|---|

| Pseudoephedrine | Alkylation | >95% |

| Evans Oxazolidinones | Alkylation, Aldol Reaction | >98% |

| (1S,2R)-2-Aminocyclopentan-1-ol | Alkylation, Aldol Reaction | >99% |

This table showcases a selection of effective chiral auxiliaries for asymmetric synthesis.

Resolution Techniques for Enantiomeric Purity in Synthesis

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While asymmetric synthesis aims to produce a single enantiomer directly, resolution remains a widely used technique, particularly on an industrial scale.

One of the most common methods is classical resolution via diastereomeric salt formation . This involves reacting the racemic amine of a precursor with a chiral resolving agent, typically a chiral acid like tartaric acid or a derivative, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent.

Enzymatic kinetic resolution , as discussed in the biocatalysis section, is a highly efficient method. The use of a D-aminopeptidase to selectively hydrolyze the (R)-enantiomer of 2-aminopentanamide is a prime example of this technique applied to the target molecule's synthesis. nih.gov

Chiral chromatography is another powerful resolution technique. A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method can provide very high levels of enantiomeric purity.

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially viable methods for separating enantiomers from a racemic mixture is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique leverages the principle that diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org

The process begins with the reaction of a racemic mixture of 2-aminopentanamide with a single enantiomer of a chiral resolving agent, typically a chiral acid. libretexts.orgchemeurope.com This acid-base reaction forms a pair of diastereomeric salts. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.orglibretexts.org

The resulting diastereomeric salts, ( (R)-amine · (R)-acid ) and ( (S)-amine · (R)-acid ), are no longer mirror images and thus exhibit different solubilities in a given solvent. libretexts.org Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution. nih.govgavinpublishers.com

The crystallized salt is then isolated by filtration. The final step involves the liberation of the desired enantiomerically pure amine from the salt by treatment with a base, which neutralizes the chiral acid. The resolving agent can often be recovered and reused, adding to the method's efficiency. wikipedia.orglibretexts.org While specific data for the resolution of 2-aminopentanamide via this method is not extensively detailed in publicly available research, the general parameters and expected outcomes can be illustrated.

Table 1: Representative Parameters for Diastereomeric Salt Resolution

| Parameter | Description |

|---|---|

| Racemic Substrate | (R/S)-2-aminopentanamide |

| Chiral Resolving Agent | e.g., (R,R)-Tartaric acid, (S)-Mandelic acid |

| Stoichiometry | Typically 1:1 or 1:0.5 (amine:acid) |

| Solvent System | Alcohols (Methanol, Ethanol), Water, or mixtures |

| Crystallization | Cooling, anti-solvent addition, or evaporation |

| Isolation | Filtration of the less soluble diastereomeric salt |

| Liberation | Treatment with aqueous base (e.g., NaOH, KOH) |

| Expected Purity | >98% diastereomeric excess (de) / enantiomeric excess (ee) after recrystallization |

Kinetic Resolution through Enzymatic or Chemical Processes

Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov This differential reactivity allows for the separation of the enantiomers, as one is consumed more quickly to form a product, leaving the unreacted starting material enriched in the other, slower-reacting enantiomer.

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign approach to kinetic resolution. Enzymes, particularly lipases and dehydrogenases, are widely used due to their high enantioselectivity under mild reaction conditions. nih.govsemanticscholar.org

For the resolution of a racemic amine like 2-aminopentanamide, a common strategy is enantioselective N-acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.netrsc.org In this process, the enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) using an acyl donor, leaving the desired (S)-enantiomer unreacted. The resulting acylated product and the unreacted amine can then be easily separated. Research on analogous amino amides has demonstrated the feasibility of this method, achieving high enantiomeric excess (ee) for both the product and the remaining substrate. researchgate.net

Another promising enzymatic approach involves the use of amine dehydrogenases (AmDH). mdpi.comresearchgate.net These enzymes can catalyze the stereoselective oxidation of one amine enantiomer to its corresponding imine, which is then hydrolyzed to a ketone. mdpi.com A whole-cell biocatalyst system co-expressing an AmDH and an NADH oxidase (for cofactor regeneration) has been shown to resolve racemic amines to yield the (S)-amine with greater than 99% ee. mdpi.com

Table 2: Example of Lipase-Catalyzed Kinetic Resolution of Amino Amides Data based on the resolution of analogous aminocyclohexanecarboxamides. researchgate.net

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | 2,2,2-trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | 97 | 97 |

| Pseudomonas cepacia Lipase (PSL) | 2,2,2-trifluoroethyl butanoate | TBME/TAA (4:1) | 16 | 6 | 32 |

TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol

Chemical Kinetic Resolution

While enzymatic methods are prevalent, chemical catalysts can also be employed for the kinetic resolution of amines. This typically involves the use of chiral metal complexes or organocatalysts that facilitate an enantioselective reaction, such as acylation or oxidation. The development of chemoenzymatic dynamic kinetic resolution (DKR) protocols combines the high selectivity of enzymes with a chemical catalyst that racemizes the slow-reacting enantiomer in situ. nih.gov This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product, overcoming the 50% yield limitation of standard kinetic resolution. nih.govnih.gov

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and scalability. acs.orgnih.govmdpi.com These benefits are particularly relevant for the production of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

The synthesis of this compound can be adapted to a continuous flow process, particularly when employing immobilized enzymes. In such a setup, a solution of the racemic substrate is continuously passed through a packed-bed reactor (PBR) containing the immobilized enzyme. whiterose.ac.uk For instance, an enzymatic kinetic resolution using an immobilized lipase or amine transaminase can be performed in flow. rsc.orgrsc.org

A multi-reactor flow system can be designed to telescope multiple reaction steps, minimizing manual handling and intermediate purification. nih.gov For example, a first reactor could perform the kinetic resolution of racemic 2-aminopentanamide. The output stream, containing the desired (S)-enantiomer and the acylated (R)-enantiomer, could then be directed to an in-line separation unit or a second reactor for further transformation. This approach allows for high-throughput production and consistent product quality. researchgate.net The development of multi-enzyme cascades in flow reactors further expands the synthetic possibilities, enabling complex transformations in a continuous, automated fashion. rsc.org

Table 3: Conceptual Parameters for Continuous Flow Enzymatic Resolution

| Parameter | Typical Value/Condition |

|---|---|

| Reactor Type | Packed-Bed Reactor (PBR) |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) or Transaminase |

| Substrate | (R/S)-2-aminopentanamide |

| Flow Rate | 0.1 - 1.0 mL/min |

| Temperature | 30 - 60 °C |

| Residence Time | 10 - 60 min |

| Productivity | Potentially g/day scale depending on system optimization |

| Outcome | Continuous output of enantioenriched (S)-2-aminopentanamide |

Reactivity and Mechanistic Studies of 2s 2 Aminopentanamide

Stereoselective Transformations at the Stereocenter

The stereocenter at the α-carbon (C2) of (2S)-2-aminopentanamide is a key structural feature. Reactions that affect this center can lead to retention, inversion, or loss of stereochemical integrity (racemization).

While specific studies on the stereoselective transformations of this compound are not extensively documented in dedicated literature, the potential for epimerization at the α-carbon exists, particularly under conditions that facilitate the formation of a carbanion or enolate-equivalent intermediate. In studies of similar amino amides, racemization has been considered as a potential side reaction in alkaline buffers. nih.gov For instance, the treatment of an amino amide with a carboxyl group in alkaline solutions might lead to epimerization at the carbon atom adjacent to a carbonyl function. nih.gov However, in some cases, this possibility can be excluded if spectroscopic data does not show time-dependent changes in the ratio of stereoisomers. nih.gov

Stereoselectivity is a critical consideration in reactions involving the other functional groups, where the existing chirality of the molecule can influence the stereochemical outcome of reactions at other sites. For example, in the synthesis of bicyclic glutamic acid derivatives, a Strecker reaction using a chiral amine auxiliary can proceed with high stereoselectivity. researchgate.net Similarly, stereoselective synthesis of other amino acid derivatives has been achieved through processes like basic or acidic hydrolysis of intermediate amino nitriles. researchgate.net These examples highlight the importance of controlling stereochemistry in reactions involving amino acid derivatives like this compound.

Amide Functional Group Reactivity

The amide functional group is known for its relative stability, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group. researchgate.net This stability makes amide bonds resistant to cleavage, which is fundamental to the structure of peptides and proteins. masterorganicchemistry.com However, under specific conditions, the amide group of this compound can undergo various reactions.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow reaction. masterorganicchemistry.com It can be catalyzed by acid or base, typically requiring heat. masterorganicchemistry.comchemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the amide is hydrolyzed via nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The elimination of the amide anion (a very poor leaving group) is generally unfavorable. chemistrysteps.com However, with sufficient heat and an excess of base, the reaction can be driven to completion, yielding the carboxylate salt of L-norvaline and ammonia (B1221849). chemistrysteps.com

Kinetic Studies: Detailed kinetic studies on related amino amides show a bell-shaped pH-rate profile for hydrolysis, with a maximum rate observed around neutral pH. nih.gov This suggests the involvement of intramolecular catalysis by both the neighboring amino and a carboxyl group (if present). In one proposed mechanism, the basic nitrogen atom acts as a nucleophile, attacking the amide carbonyl carbon, while a protonated group acts as a general acid. nih.gov The hydrolysis rate is also observed to slow down at higher pH values. nih.gov

Below is a table summarizing kinetic parameters for the hydrolysis of a related amino amide hydrochloride salt in various deuterated buffers, illustrating the pH dependence of the reaction.

| Buffer | pD | kobs (10-5 s-1) |

|---|---|---|

| Acetate | 3.81 | 0.17 |

| Acetate | 4.85 | 1.10 |

| Phosphate | 6.68 | 6.33 |

| Phosphate | 7.95 | 1.58 |

| Carbonate | 9.45 | 0.28 |

| Carbonate | 10.68 | 0.08 |

Data adapted from a study on a similar amino amide structure to illustrate pH-dependent hydrolysis kinetics. nih.gov

Transamidation is the conversion of an existing amide into a new amide by reaction with an amine. wikipedia.org This reaction is challenging due to the kinetic stability of the amide bond. nih.gov However, methods have been developed to facilitate this transformation.

Primary amides, such as this compound, are generally more reactive in transamidation reactions than secondary or tertiary amides. wikipedia.org The reaction can be promoted by Lewis acid or organometallic catalysts. wikipedia.org A particularly effective modern approach involves a two-step process:

Activation of the Amide: The amide is first activated, for example, by reaction with di-tert-butyl dicarbonate (Boc₂O). nih.govresearchgate.net

Catalytic C–N Cleavage/Formation: A nickel-NHC (N-heterocyclic carbene) catalyst is then used to mediate the reaction between the activated amide and the incoming amine nucleophile. nih.govresearchgate.net

This nickel-catalyzed methodology proceeds under mild conditions (e.g., 35 °C) and is tolerant of various functional groups, including those found in amino acid derivatives. nih.govresearchgate.net Other catalysts, such as those based on iron(III) salts, have also been shown to be effective for the transamidation of primary amides with a wide range of amines. organic-chemistry.org

Amine Functional Group Reactivity

The primary amine at the α-carbon is a nucleophilic center that readily participates in a wide range of chemical reactions. Its reactivity is central to peptide synthesis and the chemical modification of amino acid derivatives.

To prevent unwanted side reactions during chemical synthesis, the amine group of this compound often needs to be "protected" by converting it into a less reactive derivative. Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.commasterorganicchemistry.com

Common amine protecting groups include:

Boc (tert-butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under many reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uknih.gov

Cbz (Carboxybenzyl): Installed using benzyl chloroformate (Cbz-Cl). This group is cleaved by catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). masterorganicchemistry.com

Fmoc (9-Fluorenylmethoxycarbonyl): Installed using Fmoc-Cl or Fmoc-OSu. The Fmoc group is notably base-labile and is typically removed using a secondary amine base, such as piperidine. masterorganicchemistry.com

| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.comfishersci.co.uk |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

Condensation Reactions: A condensation reaction involves the joining of two molecules to form a larger one, accompanied by the loss of a small molecule, such as water. libretexts.orgmonash.edulibretexts.org The most significant condensation reaction for the amine group of this compound is the formation of a peptide bond (an amide bond) with a carboxylic acid. libretexts.org In peptide synthesis, the amine of this compound can act as a nucleophile, attacking the activated carboxyl group of another amino acid to form a dipeptide derivative. This reaction is the foundation for building proteins in biological systems and for synthetic peptide chemistry. masterorganicchemistry.comlibretexts.org The amine can also undergo condensation with aldehydes and ketones to form imines (Schiff bases), a common reaction in both synthetic and biological chemistry. researchgate.netnih.gov

Addition Reactions: The nucleophilic amine group can participate in addition reactions. A notable example is the aza-Michael addition (or conjugate addition), where the amine adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this reaction, the amine attacks the β-carbon of the electrophilic alkene, leading to the formation of a new carbon-nitrogen bond. masterorganicchemistry.com This reaction is a powerful tool for C-N bond formation and can be used to attach various functional handles to the amino acid derivative. nih.gov The reactivity in Michael additions is influenced by both steric and electronic factors of the amine and the unsaturated substrate. researchgate.net For instance, cooperative catalysis involving a Lewis acid (to activate the carbonyl) and a Brønsted base (to deprotonate the amine) can be employed to promote the aza-Michael addition of amides or amines to α,β-unsaturated compounds. nih.gov

C-N Bond Formation and Cleavage Mechanisms

The chemical reactivity of this compound, also known as L-norvalinamide, is characterized by the presence of two key functional groups: a primary amine at the chiral center (C2) and a primary amide at the terminus of the carbon chain. The interplay of these groups dictates the mechanisms of C-N bond formation and cleavage.

C-N Bond Formation:

The primary amino group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows for the formation of new C-N bonds through reactions with various electrophiles.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amino group readily undergoes nucleophilic acyl substitution to form a new amide bond. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This is a common method for peptide bond formation where the amino group of one amino acid derivative attacks the activated carboxyl group of another.

Alkylation: The amino group can also react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form secondary or tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation, resulting in the formation of quaternary ammonium salts.

Reductive Amination: Another route to C-N bond formation involves the reaction of the amino group with aldehydes or ketones to form an imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine.

C-N Bond Cleavage:

The amide bond in this compound is significantly more stable and less reactive than the primary amine. Cleavage of this C-N bond typically requires more forcing conditions, such as hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia lead to the formation of the corresponding carboxylic acid, (2S)-2-aminopentanoic acid (L-norvaline), and an ammonium ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the amide anion as a leaving group. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion.

The following table summarizes the key C-N bond formation and cleavage reactions for this compound.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| C-N Bond Formation | ||

| Acylation | Acyl chloride, base | N-acylated amide |

| Alkylation | Alkyl halide, base | Secondary/tertiary amine |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |

| C-N Bond Cleavage | ||

| Acid Hydrolysis | Strong acid (e.g., HCl), heat | Carboxylic acid and ammonium salt |

| Base Hydrolysis | Strong base (e.g., NaOH), heat | Carboxylate salt and ammonia |

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of two distinct nitrogen-containing functional groups in this compound raises questions of chemo- and regioselectivity in its reactions. The primary amine is generally a stronger nucleophile and a stronger base than the primary amide. This difference in reactivity is the basis for achieving selective transformations.

Chemoselectivity:

In reactions with electrophiles, the primary amine is expected to react preferentially over the primary amide. This is due to the higher electron density on the nitrogen of the amine compared to the amide, where the lone pair is delocalized by resonance with the adjacent carbonyl group.

Selective N-Acylation: When this compound is treated with one equivalent of an acylating agent under mild conditions, the acylation will occur selectively at the α-amino group. This high degree of chemoselectivity is fundamental in peptide synthesis, allowing for the controlled formation of peptide bonds without affecting the amide side chains of amino acids like asparagine or glutamine.

Selective N-Alkylation: Similarly, alkylating agents will preferentially react with the more nucleophilic primary amine. By carefully controlling the stoichiometry of the reagents, it is possible to achieve mono-alkylation at the α-amino position.

Regioselectivity:

The concept of regioselectivity in the context of this compound primarily relates to the selective reaction at one of the two nitrogen atoms. As discussed under chemoselectivity, the α-amino group is the more reactive site for most electrophilic attacks.

Factors influencing chemo- and regioselectivity include:

Steric Hindrance: The accessibility of the lone pair on the nitrogen atoms can influence reactivity. In this compound, both the primary amine and the amide are relatively unhindered.

Reaction Conditions: The choice of solvent, temperature, and pH can impact the relative nucleophilicity of the two functional groups. For instance, under strongly acidic conditions, the primary amine will be protonated to form an ammonium salt, which is no longer nucleophilic. This could potentially allow for reactions to occur at the amide, although the amide itself can also be protonated.

Nature of the Electrophile: Highly reactive electrophiles will exhibit less selectivity, while milder electrophiles will show a greater preference for reaction with the more nucleophilic amine.

The expected outcomes of reactions with various electrophiles, highlighting the chemo- and regioselectivity, are presented in the table below.

| Reagent | Expected Site of Reaction | Product Type |

| Acyl Chloride (1 equivalent, mild base) | α-Amino group | N-Acyl-(2S)-2-aminopentanamide |

| Alkyl Halide (1 equivalent, mild base) | α-Amino group | (2S)-2-(Alkylamino)pentanamide |

| Aldehyde (with reducing agent) | α-Amino group | (2S)-2-(Alkylamino)pentanamide |

| Strong Acid (catalytic) | Amide carbonyl oxygen (protonation) | Facilitates amide hydrolysis |

| Strong Base | Amide carbonyl carbon | Initiates amide hydrolysis |

Theoretical and Computational Chemistry of 2s 2 Aminopentanamide

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of (2S)-2-aminopentanamide and its flexibility. The molecule's structure is defined by the dihedral angles of its backbone and side chain. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface (PES) and identify stable conformers.

Energy landscapes for molecules like this compound are often complex, with multiple local minima separated by energy barriers. nih.gov The global minimum represents the most stable conformation in the gas phase. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is essential for understanding the molecule's dynamic behavior in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes, showing typical data from a computational conformational analysis.

| Conformer | Dihedral Angles (φ, ψ, χ1, χ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -150°, 150°, 180°, 60° | 0.00 | 45.2 |

| 2 | -70°, 140°, -60°, 180° | 0.85 | 20.5 |

| 3 | -150°, 150°, 60°, 60° | 1.20 | 12.1 |

| 4 | -70°, -40°, 180°, -60° | 1.55 | 7.3 |

Electronic Structure and Bonding Characteristics

The electronic structure of this compound can be thoroughly investigated using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations provide information on the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

Key electronic properties include the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.org For amino compounds, the electronic properties are largely influenced by the polar functional groups. reformchem.com

Analysis of the electron density distribution reveals the partial atomic charges on each atom, highlighting the polar nature of the amino and amide groups. The electrostatic potential map visually represents the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of nucleophilic and electrophilic attack. The bonding characteristics, such as bond lengths and angles, can be accurately predicted and compared with experimental data if available. researchgate.net

Table 2: Hypothetical Calculated Electronic Properties of this compound This table illustrates typical electronic properties obtained from DFT calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Amine N | -0.85 e |

| Mulliken Charge on Amide N | -0.78 e |

Quantum Chemical Calculations of Molecular Properties

A wide range of molecular properties of this compound can be predicted through quantum chemical calculations. These properties provide a deeper understanding of the molecule's behavior and can be used to predict its interactions with other molecules.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated for different conformers, allowing for a more accurate assessment of their relative stabilities. Vibrational frequency calculations not only confirm that the optimized geometries correspond to energy minima but also provide theoretical infrared (IR) spectra. gaussian.com

Other calculated properties include molecular polarizability and hyperpolarizability, which describe the molecule's response to an external electric field and are relevant for its optical properties. The ionization potential and electron affinity can also be calculated, providing further insight into the molecule's redox behavior.

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) in conjunction with DFT. nih.gov These calculated shifts, when compared to experimental data, can aid in the structural elucidation and conformational analysis of the molecule. nih.gov By calculating the chemical shifts for different low-energy conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the solution-phase spectrum can be achieved.

Similarly, theoretical IR spectra can be generated from vibrational frequency calculations. rsc.org The calculated frequencies and intensities of the vibrational modes can be assigned to specific molecular motions, such as the N-H stretching of the amino and amide groups, C=O stretching of the amide, and various bending and torsional modes. mdpi.com Comparing the theoretical spectrum with experimental data can help confirm the presence of specific functional groups and provide information about the molecule's conformation.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates typical predicted chemical shifts relative to a standard (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 175.8 |

| Cα | 53.2 |

| Cβ | 34.5 |

| Cγ | 20.1 |

| Cδ | 13.9 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated, providing insights into the reaction kinetics.

For example, the mechanism of amide hydrolysis or formation could be studied. mdpi.com Computational methods can identify the key intermediates and transition states involved in the reaction pathway. The influence of catalysts or different solvent environments on the reaction mechanism and energetics can also be investigated. Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state connects the reactants and products. A comparative study of different possible reaction pathways can reveal the most favorable mechanism. researchgate.net

Solvation Effects and Intermolecular Interactions Modeling

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these solvation effects, providing a more realistic description of the molecule's properties in a condensed phase.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and can provide good estimates of the solvation free energy. scispace.comnih.gov Explicit solvation models, on the other hand, involve simulating the individual solvent molecules around the solute. While more computationally demanding, this approach allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent box over time. These simulations provide insights into the stability of different conformers in solution and the nature of intermolecular interactions with solvent molecules and other solutes. researchgate.net The strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between molecules of this compound can also be quantified. nih.gov

Biochemical and Enzymatic Transformations Involving 2s 2 Aminopentanamide Non Clinical Context

Substrate Specificity and Catalytic Mechanisms of Related Amidases

(2S)-2-Aminopentanamide, the amide derivative of L-norvaline, can serve as a substrate for a class of enzymes known as amidases (or acylamide amidohydrolases, EC 3.5.1.4). wikipedia.org These enzymes catalyze the hydrolysis of amide bonds. wikipedia.org Specifically, L-amino amidases exhibit stereoselectivity, acting on the L-enantiomer of amino acid amides to produce the corresponding L-amino acid and ammonia (B1221849).

Research on amidases from various microbial sources has revealed enzymes with broad substrate specificity capable of hydrolyzing aliphatic α-amino acid amides. An L-specific amidase purified from Ochrobactrum anthropi NCIMB 40321, for instance, demonstrates activity towards a wide array of α-amino acid amides. nih.gov While the specific activity for this compound is not explicitly detailed in the study, the enzyme shows excellent activity toward structurally similar aliphatic and aromatic α-amino acid amides, such as those derived from valine, phenylalanine, and proline. nih.gov The enzyme's activity is highest with DL-Phenylalanine-NH2 and DL-Proline-NH2. nih.gov Conversely, its activity is low towards amides with very bulky side chains like DL-t-Leucine-NH2 or those with charged side chains like DL-Glutamine-NH2. nih.gov Similarly, an L-amino amidase from Mycobacterium neoaurum ATCC 25795 shows high substrate specificity for α-amino acid amides. researchgate.net

The catalytic mechanism for many of these stereoselective amidases differs from that of classical serine hydrolases. wikipedia.org Many belong to the Amidase Signature (AS) family of proteins, which are characterized by a conserved sequence of approximately 130 amino acids. wikipedia.org These enzymes utilize a unique Ser-Ser-Lys catalytic triad (B1167595) for amide hydrolysis. wikipedia.orgebi.ac.uk The proposed mechanism involves a nucleophilic attack by one of the serine residues on the substrate's carbonyl carbon, leading to a tetrahedral intermediate and the formation of an acyl-enzyme complex. ebi.ac.uk A water molecule then hydrolyzes this complex, releasing the carboxylic acid product and regenerating the active enzyme. ebi.ac.uk The activity of some amidases is dependent on metal ions; the O. anthropi amidase, for example, is a metalloenzyme that is strongly inhibited by chelating agents like EDTA and can have its activity restored by the addition of divalent cations such as Zn2+, Mn2+, and Mg2+. nih.gov

Table 1: Relative Activity of L-Amidase from Ochrobactrum anthropi on Various α-Amino Acid Amide Substrates

| Substrate | Relative Activity (%) |

|---|---|

| DL-Phe-NH₂ | 100 |

| DL-Pro-NH₂ | 95 |

| L-Val-NH₂ | 85 |

| L-Met-NH₂ | 75 |

| L-Ala-NH₂ | 60 |

| L-Leu-NH₂ | 55 |

| DL-Trp-NH₂ | 45 |

| Gly-NH₂ | 20 |

| DL-t-Leu-NH₂ | 5 |

Data derived from studies on the substrate specificity of purified L-amidase. nih.gov The activity is expressed relative to the hydrolysis of DL-phenylalanine amide, which was set at 100%.

Biocatalytic Derivatization and Modification

Biocatalysis has emerged as a valuable strategy for the sustainable synthesis of complex molecules, including noncanonical amino acids and amide-containing compounds. rug.nl While specific examples detailing the use of this compound as a direct substrate for further biocatalytic derivatization are not extensively documented, the principles of enzymatic transformations can be applied. Enzymes such as transaminases, hydrolases, and ligases offer potential routes for modifying the molecule. researchgate.net

For instance, the enzymatic kinetic resolution of racemic amino amides is a well-established strategy. A novel D-aminopeptidase from Brucella sp. has been used for the kinetic resolution of 2-aminobutanamide (B112745) to produce (S)-2-aminobutanamide, a key building block for levetiracetam. nih.gov A similar approach could theoretically be employed with a suitable L-amidase to resolve a racemic mixture of D,L-2-aminopentanamide, yielding the D-amino amide and the hydrolyzed L-norvaline.

Furthermore, amine dehydrogenases and transaminases are used in the biocatalytic synthesis of chiral amines from ketones. researchgate.netfrontiersin.org Although this typically involves the amination of a keto acid, reverse reactions or modifications of the terminal amino group of this compound could be envisioned with engineered enzymes. The development of enzyme cascades allows for multi-step syntheses, which could potentially incorporate this compound as an intermediate in the production of more complex, pharmaceutically relevant compounds. rug.nl

Theoretical Biosynthetic Pathways and Metabolic Intermediates

This compound is not a proteinogenic amino acid amide, meaning it is not incorporated into proteins during ribosomal synthesis. lifetein.com Its formation in biological systems would occur through specific enzymatic pathways, likely originating from common metabolic precursors. The biosynthesis can be theoretically divided into two main stages: the synthesis of the L-norvaline backbone and the subsequent amidation of the carboxyl group.

Synthesis of L-Norvaline : The biosynthesis of L-norvaline is not as well-defined as that of the 20 common amino acids but is understood to arise from pathways related to branched-chain amino acid metabolism. wikipedia.org It can be synthesized from α-ketovalerate (α-ketopentanoate). lifetein.com This α-keto acid can be formed from precursors within the pyruvate (B1213749) or α-ketoglutarate metabolic families. wikipedia.org The final step in forming L-norvaline is a transamination reaction, where an aminotransferase enzyme transfers an amino group from a donor, typically L-glutamate, to α-ketovalerate. wikipedia.org This reaction yields L-norvaline and α-ketoglutarate. wikipedia.org

Amidation of L-Norvaline : The conversion of L-norvaline to this compound requires the formation of an amide bond at the C-1 carboxyl group. This reaction is analogous to the biosynthesis of asparagine from aspartate and glutamine from glutamate. wikipedia.orgsapientia.ro The reaction would likely be catalyzed by an ATP-dependent synthetase, akin to asparagine synthetase. wikipedia.org In this proposed pathway, ATP first activates the carboxyl group of L-norvaline to form an L-norvalyl-AMP intermediate. wikipedia.org Subsequently, an amino group donor, most commonly the amide nitrogen of glutamine, attacks the activated carbonyl, resulting in the formation of this compound, AMP, and glutamate. wikipedia.orgsapientia.ro

Enzyme Inhibition Studies (mechanistic, in vitro)

While direct in vitro enzyme inhibition studies focusing on this compound are limited, significant research has been conducted on its precursor amino acid, L-norvaline. L-norvaline is recognized as a potent inhibitor of the enzyme arginase. lifetein.com

Arginase is a key enzyme in the urea (B33335) cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. lifetein.com L-norvaline acts as a competitive inhibitor of arginase. lifetein.com Its linear five-carbon structure allows it to bind to the active site of the enzyme, competing with the natural substrate, L-arginine. lifetein.com By blocking the action of arginase, L-norvaline effectively increases the intracellular concentration of L-arginine. lifetein.com

This elevation of L-arginine has significant downstream effects, particularly on the nitric oxide synthase (NOS) pathway. NOS enzymes utilize L-arginine as a substrate to produce nitric oxide (NO), a critical signaling molecule involved in various physiological processes. By increasing the availability of L-arginine, L-norvaline indirectly promotes the activity of NOS, leading to enhanced NO production. lifetein.com This mechanism of action has been demonstrated in various preclinical models. lifetein.com It is plausible that this compound, after potential in vivo hydrolysis back to L-norvaline, could exert similar indirect effects on the arginase-NO pathway.

Application of 2s 2 Aminopentanamide As a Chiral Synthon in Organic Synthesis

Building Block for Chiral Amino Acid Analogues and Peptide Mimetics

The structural backbone of (2S)-2-aminopentanamide provides a foundational scaffold for the synthesis of novel chiral amino acid analogues. The primary amine can be selectively protected and the amide nitrogen can be functionalized to introduce a wide array of substituents. This allows for the systematic modification of the molecule to explore structure-activity relationships in medicinal chemistry.

In the realm of peptide mimetics, which are compounds designed to mimic the structure and function of peptides, this compound could serve as a key component. The incorporation of non-natural amino acid derivatives like this can impart desirable properties to peptide-based drugs, such as increased metabolic stability and enhanced conformational rigidity.

Table 1: Potential Modifications of this compound for Amino Acid Analogue Synthesis

| Functional Group | Potential Modification | Resulting Analogue Class |

| Primary Amine | Acylation, Alkylation, Sulfonylation | N-functionalized amino acid analogues |

| Amide | Hydrolysis to carboxylic acid, Reduction to amine | α-amino acids, diamines |

| Propyl Side Chain | Functionalization via C-H activation | Side-chain modified amino acid analogues |

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.govresearchgate.net The functional groups present in this compound offer multiple points for cyclization reactions to form various heterocyclic systems. For instance, the amine and amide functionalities could be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct five- or six-membered rings.

The specific ring systems that could be synthesized would depend on the reaction conditions and the nature of the cyclizing agent. This versatility makes chiral amino acid derivatives valuable starting materials in the synthesis of complex, biologically active molecules. nih.gov

Role in the Synthesis of Natural Products and Complex Molecules

The total synthesis of natural products often requires the use of chiral building blocks to establish the correct stereochemistry of the target molecule. nih.govresearchgate.net While specific examples involving this compound are not documented, its structural features are analogous to other amino acid derivatives that have been successfully employed in natural product synthesis. nih.govmdpi.com

Its chiral center could be used to direct the stereochemical outcome of subsequent reactions, and its functional groups provide handles for elaboration into more complex structures. The propyl side chain could also be a key structural element in the target natural product.

Design and Synthesis of Chiral Ligands and Catalysts

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Amino acid-derived ligands are a well-established class of chiral ligands, often featuring bidentate or tridentate coordination sites. This compound could be a precursor for the synthesis of novel chiral ligands.

For example, the primary amine could be converted into a phosphine (B1218219) or an oxazoline, common coordinating groups in chiral ligands. The amide functionality could also participate in metal coordination or be modified to introduce another donor atom.

Table 2: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Synthetic Modification | Potential Application |

| P,N-Ligands | Conversion of amine to phosphine | Asymmetric hydrogenation, allylic alkylation |

| N,N-Ligands | Modification of amide to a coordinating group | Asymmetric cyclopropanation, aziridination |

| N,O-Ligands | Coordination involving the amide oxygen | Lewis acid catalysis |

Stereoselective Introduction of Chiral Centers

As a chiral molecule, this compound can be used to introduce a new chiral center in a stereoselective manner. This can be achieved through various synthetic strategies where the existing stereocenter at the α-carbon influences the stereochemical outcome of a reaction at another part of the molecule or in a reacting substrate.

For instance, the chiral amine could act as a directing group in a metal-catalyzed reaction, or the entire molecule could be used as a chiral auxiliary that is later cleaved from the product. The ability to control the stereochemistry of newly formed chiral centers is a cornerstone of modern organic synthesis. masterorganicchemistry.comnih.gov

Advanced Analytical and Spectroscopic Characterization of 2s 2 Aminopentanamide

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography is an indispensable technique for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. msu.edu The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. scispace.comcsfarmacie.cz For (2S)-2-aminopentanamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for ensuring the compound is free from its (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier method for the direct enantioseparation of amino acid derivatives. The selection of the chiral stationary phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds, including those with amine and amide functionalities. csfarmacie.czmdpi.com Another effective class of CSPs for amino acid derivatives are macrocyclic glycopeptide selectors. mdpi.com

The separation mechanism relies on transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ in stability for the (S) and (R) enantiomers, resulting in differential retention. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is optimized to achieve the best balance between resolution and analysis time.

Table 1: Representative Chiral HPLC Method Parameters for Amino Amide Separation

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose derivative (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection | UV (e.g., at 210-220 nm) or Mass Spectrometry (MS) |

| Expected Outcome | Baseline separation of (2S)- and (2R)-2-aminopentanamide enantiomers with distinct retention times. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography offers high efficiency and sensitivity, making it an excellent alternative for enantiomeric analysis. scispace.com However, due to the low volatility of amino amides like this compound, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization procedures involve reactions with reagents like alkyl chloroformates (e.g., heptafluorobutyl chloroformate) followed by esterification or amidation. nih.govnih.gov

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Chirasil-L-Val, a polysiloxane-anchored L-valine derivative, is a widely used and effective CSP for the separation of derivatized amino acid enantiomers. researchgate.netresearchgate.net The high resolution of capillary GC, often coupled with mass spectrometry (GC-MS), allows for highly sensitive and reliable determination of enantiomeric ratios, even for trace amounts. scispace.com

Table 2: Representative Chiral GC Method Parameters for Derivatized Amino Amide Separation

| Parameter | Typical Conditions |

| Derivatization Reagent | Heptafluorobutyl chloroformate (HFBCF) followed by an alcohol or amine. |

| Chiral Stationary Phase (CSP) | Chirasil-L-Val |

| Column | Fused silica (B1680970) capillary column (e.g., 25 m x 0.25 mm I.D.) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., initial hold at 60°C, ramp to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Outcome | Separation of the derivatized enantiomers of 2-aminopentanamide (B3061141). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, various NMR techniques can confirm its covalent structure and provide insights into its three-dimensional conformation and solid-state properties.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the α-proton (H2), the β-protons (H3), the γ-protons (H4), and the terminal methyl protons (H5), confirming the propyl side chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is used to assign the ¹³C signals based on the already-assigned ¹H signals. For instance, the signal for the α-proton would show a cross-peak with the signal for the α-carbon (C2).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on standard chemical shift ranges and may vary with solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (Carbonyl) | - | ~175-180 |

| C2 (α-carbon) | ~3.5-3.8 | ~50-55 |

| C3 (β-carbon) | ~1.4-1.6 | ~30-35 |

| C4 (γ-carbon) | ~1.3-1.5 | ~18-22 |

| C5 (δ-carbon) | ~0.9-1.0 | ~13-15 |

| -NH₂ (Amine) | Broad, variable | - |

| -CONH₂ (Amide) | Broad, variable | - |

Solid-State NMR for Polymorph Characterization

This compound, like many pharmaceutical compounds, may exist in different crystalline forms, or polymorphs. These polymorphs can have different physical properties, such as solubility and stability. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms. ox.ac.ukresearchgate.net

In ssNMR, subtle differences in the molecular packing and conformation between polymorphs lead to distinct chemical shifts and line shapes. ¹³C cross-polarization magic-angle spinning (CP/MAS) is the most common ssNMR experiment. The presence of multiple peaks for a single carbon in the asymmetric unit can indicate crystallographic inequivalence. acs.orgherts.ac.uk By comparing the ssNMR spectra of different batches, one can identify the presence of different polymorphs or a mixture of forms. Other nuclei, such as ¹⁴N or ¹⁷O, can also be probed to provide further details on the hydrogen bonding and local environment of the amine and amide groups. ox.ac.ukresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a core analytical technique that provides information about the molecular weight and elemental composition of a compound. virginia.edu When coupled with fragmentation techniques (tandem MS or MS/MS), it can also offer valuable structural information. nih.gov

For this compound (Molecular Formula: C₅H₁₂N₂O, Molecular Weight: 116.16 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique, which would primarily generate the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 117.10. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can determine this mass with high accuracy, confirming the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural confirmation. For a primary amide, characteristic fragmentation patterns include:

Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da.

Cleavage of the C-C bonds: Fragmentation along the alkyl chain.

Formation of an acylium ion: Cleavage of the bond between the α-carbon and the side chain can lead to characteristic fragment ions. A prominent peak resulting from the cleavage of the R–CONH₂ bond is often observed at m/z 44, corresponding to the [H₂N-C=O]⁺ ion.

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₅H₁₃N₂O]⁺ | 117.10 | Protonated molecular ion |

| [M+H - NH₃]⁺ | [C₅H₁₀O]⁺ | 100.07 | Loss of ammonia from the amine group |

| [C₂H₆N₂O]⁺ | [CH(NH₂)C(O)NH₂ + H]⁺ | 75.05 | Cleavage between C2 and C3 |

| [CH₄N₂O]⁺ | [H₂NCOHNH₂]⁺ | 60.03 | Rearrangement product |

| [CH₄NO]⁺ | [H₂N=C(OH)]⁺ | 46.03 | Fragment from amide group |

| [CH₂N₂]⁺ | [H₂N-C=O]⁺ | 44.02 | Characteristic primary amide fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The theoretical monoisotopic mass of this compound, based on its chemical formula C₅H₁₂N₂O, is 116.09496 Da. uni.lu

Experimental HRMS analysis typically involves ionizing the molecule and measuring the m/z of the resulting ion. For this compound, protonation of the primary amine is the most common ionization method, yielding the [M+H]⁺ adduct. The high-resolution measurement of this ion allows for its elemental composition to be confirmed, distinguishing it from other isobaric compounds.

Table 1: Theoretical HRMS Data for this compound and its Common Adducts

| Ion Adduct | Molecular Formula | Calculated m/z |

| [M]⁺ | C₅H₁₂N₂O | 116.09441 |

| [M+H]⁺ | C₅H₁₃N₂O⁺ | 117.10224 |

| [M+Na]⁺ | C₅H₁₂N₂ONa⁺ | 139.08418 |

| [M+K]⁺ | C₅H₁₂N₂OK⁺ | 155.05812 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. miamioh.edu This process helps to piece together the molecular structure by identifying characteristic losses of neutral fragments. For the protonated this compound ion ([M+H]⁺, m/z 117.102), collision-induced dissociation (CID) would produce a predictable fragmentation pattern.

The primary fragmentation pathways are dictated by the molecule's functional groups—the primary amine, the primary amide, and the propyl side chain. libretexts.orgchemguide.co.uk Key fragmentation events include:

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines and amides involves the neutral loss of 17.03 Da, resulting in a product ion at m/z 100.076. nih.gov

Loss of the Carboxamide Group: Cleavage can occur to lose the entire carboxamide moiety as a radical (•CONH₂) or through a rearrangement to lose formamide (B127407) (HCONH₂), though the former is more typical in standard CID. A significant fragmentation pathway involves the loss of the terminal amide group and a hydrogen, leading to the formation of an acylium ion.

Side Chain Fragmentation: The propyl side chain (CH₂CH₂CH₃) can undergo cleavage. Loss of the propyl radical (•C₃H₇) would result in a fragment ion at m/z 74.060.

Formation of Iminium Ions: A characteristic fragmentation of α-amino acids and their derivatives is the cleavage that results in an iminium ion. Following the loss of the carboxamide group (CONH₂), a stable iminium ion with the formula C₄H₈N⁺ would be formed at m/z 70.065.

These fragmentation patterns provide a structural fingerprint that can be used to identify this compound in complex mixtures. wikipedia.orgnih.gov

Table 2: Proposed Key MS/MS Fragments for Protonated this compound ([M+H]⁺ = 117.102)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Type |

| 117.102 | NH₃ | 100.076 | [M+H-NH₃]⁺ |

| 117.102 | •C₃H₇ | 74.060 | [M+H-C₃H₇]⁺ (Iminium Ion) |

| 117.102 | H₂NCO• + H• | 72.081 | Acylium Ion |

| 117.102 | CONH₃ | 72.081 | Acylium Ion |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present and their chemical environment, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at frequencies corresponding to specific molecular vibrations. spectra-analysis.compmda.go.jp For this compound, the IR spectrum is dominated by features from its amine and amide groups. nih.gov

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups both exhibit N-H stretching vibrations, which typically appear as a broad band in the 3200-3400 cm⁻¹ region.

C-H Stretching: The propyl side chain and the α-carbon give rise to sharp C-H stretching absorptions in the 2850-2960 cm⁻¹ range.

Amide I Band (C=O Stretch): This is one of the most characteristic bands for amides and appears as a very strong absorption between 1640 cm⁻¹ and 1680 cm⁻¹. researchgate.net Its precise position is sensitive to hydrogen bonding.

Amide II Band (N-H Bend): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is found in the 1550-1620 cm⁻¹ region and is also sensitive to conformation and hydrogen bonding. researchgate.netnih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine & Amide | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Medium-Strong, Sharp |

| Amide I (C=O Stretch) | Primary Amide | 1640 - 1680 | Strong |

| Amide II (N-H Bend) | Primary Amide | 1550 - 1620 | Medium-Strong |

| C-N Stretch | Amine/Amide | 1000 - 1250 | Medium |

Raman Spectroscopy for Structural Information

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. pnnl.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of molecules like this compound. nih.gov

C-H Stretching: As in IR, the 2800-3000 cm⁻¹ region shows strong signals from the C-H bonds of the propyl group. spectroscopyonline.com

Amide I and Amide III Bands: The Amide I band (primarily C=O stretch) is also present in the Raman spectrum, typically around 1650-1670 cm⁻¹. The Amide III band, a complex mix of C-N stretching and N-H bending, appears in the 1250-1350 cm⁻¹ region and is often more prominent in Raman than in IR spectra.

Skeletal Vibrations: The C-C single bond stretches of the pentane (B18724) backbone produce characteristic signals in the fingerprint region (800-1100 cm⁻¹), providing information about the conformation of the alkyl chain. researchgate.net

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2800 - 3000 | Strong |

| Amide I (C=O Stretch) | Primary Amide | 1650 - 1670 | Medium |

| CH₂/CH₃ Bending | Alkyl | 1440 - 1470 | Medium |

| Amide III | C-N Stretch / N-H Bend | 1250 - 1350 | Medium-Weak |

| C-C Skeletal Stretch | Alkyl Backbone | 800 - 1100 | Medium |

Assignments based on data from similar amino acid derivatives. ijisrt.commdpi.comacs.org

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov As this compound possesses a chiral center at the α-carbon, it is CD-active. The CD spectrum provides critical information for assigning the absolute stereochemistry and can offer insights into the molecule's solution-state conformation. semanticscholar.org

The primary chromophore in the accessible UV region is the carbonyl group of the amide function. The n→π* electronic transition of this group is particularly sensitive to its chiral environment. For L-amino acid derivatives, which have the (S)-configuration, this transition typically gives rise to a positive Cotton effect (a positive CD band) in the 210-240 nm wavelength range. The observation of such a positive band for this compound would serve as experimental confirmation of its (S)-stereochemistry. The precise position and intensity of the CD band are influenced by the solvent and the conformational preferences of the molecule in solution. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. wikipedia.org By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the atomic positions, bond lengths, bond angles, and torsion angles. lsuhsc.edu

For this compound, a successful crystallographic analysis would provide:

Absolute Configuration: Unambiguous confirmation of the (S)-configuration at the chiral α-carbon. nih.gov

Molecular Conformation: The precise conformation of the molecule as it exists in the crystal lattice, including the torsion angles of the propyl side chain.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. The amine and amide groups are excellent hydrogen bond donors and acceptors, and this analysis would reveal how the molecules pack together and interact in the solid state.

While the crystal structures of related amino acids like DL-norvaline have been investigated nih.gov, a specific, publicly available crystal structure for this compound was not identified in the searched literature. Such an analysis would be the gold standard for its complete structural elucidation.

Derivatives and Analogues of 2s 2 Aminopentanamide

Synthesis and Stereochemical Control of Substituted Derivatives

The synthesis of substituted derivatives of (2S)-2-aminopentanamide requires careful control of stereochemistry to ensure the desired biological activity. The synthetic routes often start from the parent amino acid, L-norvaline, or its precursors.

A common approach involves the protection of the amino group of L-norvaline, for instance, with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The protected amino acid can then be activated at the carboxyl group, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of an amide bond with a desired amine. Subsequent deprotection of the amino group yields the N-substituted this compound derivative.

Stereochemical integrity at the α-carbon is paramount. The use of mild coupling and deprotection conditions is crucial to prevent racemization. For the synthesis of derivatives with substitutions on the side chain, stereoselective alkylation of a suitable precursor can be employed. For example, asymmetric alkylation of a glycine (B1666218) Schiff base using a chiral phase transfer catalyst can produce a variety of non-proteinogenic amino acids with high enantiomeric excess, which can then be converted to their corresponding amides.

Another synthetic strategy starts from n-valeric acid. Through a sequence of reactions including acyl chlorination, α-bromination, and subsequent ammonolysis, racemic α-aminovaleramide is obtained. ias.ac.in Resolution of this racemic mixture, for instance by forming diastereomeric salts with a chiral acid like tartaric acid, allows for the isolation of the desired (2S)-enantiomer. ias.ac.in

Table 1: Synthetic Strategies for this compound Derivatives

| Starting Material | Key Steps | Type of Derivative | Reference |